molecular formula C14H20N2O2 B7586356 2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide

2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide

Cat. No.: B7586356
M. Wt: 248.32 g/mol
InChI Key: NHRMDSLQLCFTGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DM-1 and has been synthesized using different methods. The purpose of

Mechanism of Action

The mechanism of action of 2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide involves its ability to bind to the colchicine-binding site on microtubules. This binding results in the disruption of microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth, induce apoptosis, and inhibit angiogenesis. DM-1 has also been studied for its effects on the immune system, where it has been shown to stimulate T-cell proliferation and cytokine production.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide in lab experiments is its specificity for cancer cells. This compound can be conjugated with antibodies to target cancer cells specifically. However, one of the limitations of using DM-1 is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of DM-1. Another area of research is the optimization of drug delivery systems using DM-1, which can improve its efficacy and reduce its toxicity. Additionally, further studies are needed to investigate the potential applications of DM-1 in other fields such as infectious diseases and neurodegenerative disorders.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its potential use in cancer treatment and drug delivery systems. DM-1 has a specific mechanism of action that involves the disruption of microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells. While there are advantages and limitations to using DM-1 in lab experiments, there are several future directions for research on this compound, including the development of more efficient synthesis methods and the optimization of drug delivery systems.

Synthesis Methods

The synthesis of 2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide has been achieved using various methods. One of the most common methods is the reaction of 2-(2,4-Dimethylphenyl)morpholine with acetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid.

Scientific Research Applications

2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide has been studied for its potential applications in various fields. One of the main areas of research is cancer treatment. DM-1 has been shown to inhibit the growth of cancer cells by targeting microtubules, which are essential for cell division. This compound has also been studied for its potential use in drug delivery systems, as it can be conjugated with antibodies to specifically target cancer cells.

Properties

IUPAC Name

2-[2-(2,4-dimethylphenyl)morpholin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10-3-4-12(11(2)7-10)13-8-16(5-6-18-13)9-14(15)17/h3-4,7,13H,5-6,8-9H2,1-2H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRMDSLQLCFTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2CN(CCO2)CC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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